molecular formula C10H15NS B1341585 2-[(2-Methylbenzyl)thio]ethanamine CAS No. 60116-43-0

2-[(2-Methylbenzyl)thio]ethanamine

Cat. No.: B1341585
CAS No.: 60116-43-0
M. Wt: 181.3 g/mol
InChI Key: RXUHXIBQQMQLFC-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)thio]ethanamine is an organic compound with the molecular formula C10H15NS. It is a versatile building block used in the synthesis of various organic molecules. This compound is characterized by the presence of a thioether linkage and an amine group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbenzyl)thio]ethanamine typically involves the reaction of 2-methylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the thioether linkage. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)thio]ethanamine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amine group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkylamines.

    Substitution: Various substituted thioethers.

Scientific Research Applications

2-[(2-Methylbenzyl)thio]ethanamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbenzyl)thio]ethanamine involves its interaction with specific molecular targets. The thioether and amine groups allow it to form covalent bonds with target molecules, leading to the modulation of biological pathways. The compound can act as an enzyme inhibitor or receptor ligand, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbenzyl)thio]ethanamine
  • 2-[(4-Methylbenzyl)thio]ethanamine
  • 2-[(2-Methylthio)ethyl]amine

Uniqueness

2-[(2-Methylbenzyl)thio]ethanamine is unique due to the specific positioning of the methyl group on the benzyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9-4-2-3-5-10(9)8-12-7-6-11/h2-5H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUHXIBQQMQLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589849
Record name 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60116-43-0
Record name 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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